molecular formula C24H22N2O2 B4269113 2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE

2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE

Cat. No.: B4269113
M. Wt: 370.4 g/mol
InChI Key: KRTOAGCDYMKIES-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an ethylphenyl group, a furylmethyl group, and a carboxamide functional group

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(furan-2-ylmethyl)-8-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-3-17-9-11-18(12-10-17)22-14-21(20-8-4-6-16(2)23(20)26-22)24(27)25-15-19-7-5-13-28-19/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTOAGCDYMKIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethylphenyl and furylmethyl groups. The final step involves the formation of the carboxamide functional group.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Furylmethyl Group: The furylmethyl group can be introduced through a nucleophilic substitution reaction, where furylmethyl chloride is reacted with the quinoline core in the presence of a base such as sodium hydride.

    Formation of Carboxamide Functional Group: The final step involves the reaction of the intermediate compound with an appropriate amine, such as furylmethylamine, to form the carboxamide functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furylmethyl group can be replaced with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. The furylmethyl and ethylphenyl groups contribute to the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE
  • 5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-ethylphenyl-(2-furyl)methanol

Uniqueness

This compound stands out due to its unique combination of functional groups and its potential applications in multiple fields. The presence of the quinoline core and the specific arrangement of the ethylphenyl and furylmethyl groups contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
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2-(4-ETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE

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